Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxy-4-phenylbenzoic acid

Protein Tyrosine Phosphatase TCPTP Enzyme Inhibition

Procure 2-Hydroxy-4-phenylbenzoic acid for medicinal chemistry targeting TCPTP (IC50 24.4 μM) and for SAR studies differentiating 4-phenyl vs. 3-phenyl regioisomer glycogenolytic potency. Essential for mapping phenyl/hydroxyl pharmacophore in PTP and tyrosinase inhibitor development. Ensure experimental reproducibility by using this specific 4-phenylsalicylic acid scaffold.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 4482-27-3
Cat. No. B1601447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-phenylbenzoic acid
CAS4482-27-3
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
InChIKeyIDXMMAOAJXZWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3): A 4-Phenyl-Substituted Salicylic Acid Scaffold for Tyrosine Phosphatase Inhibition and Advanced Synthesis


2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3), also known as 4-phenylsalicylic acid or 3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, is a substituted benzoic acid derivative belonging to the salicylic acid class . It is characterized by a hydroxyl group at the 2-position and a phenyl substituent at the 4-position of the aromatic ring, which confers distinct physicochemical properties and biological activity profiles relative to its unsubstituted or regioisomeric analogs . The compound serves as a versatile building block in organic synthesis, particularly for the construction of chromone-based tyrosine phosphatase inhibitors, and has been proposed for anti-inflammatory applications .

Why Generic Salicylic Acid or Unsubstituted Phenylbenzoic Acid Analogs Cannot Substitute for 2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3)


Substitution at the 4-position of the salicylic acid core with a phenyl group fundamentally alters the compound's biological target profile and synthetic utility. Simple salicylic acid lacks the extended aromatic surface required for effective inhibition of protein tyrosine phosphatases (PTPs) like TCPTP [1]. Conversely, 4-phenylbenzoic acid lacks the 2-hydroxyl group essential for metal chelation in enzymes such as tyrosinase and for certain PTP interactions [2]. Regioisomeric variations, such as 3-phenylsalicylic acid, exhibit distinct glycogenolytic potency and likely divergent target engagement [3]. Therefore, the precise positioning of both the phenyl and hydroxyl functionalities in 2-hydroxy-4-phenylbenzoic acid creates a unique pharmacophore and synthetic handle that cannot be replicated by generic analogs, directly impacting experimental reproducibility and downstream application success.

Quantitative Differentiation of 2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3) from Structural Analogs: A Procurement-Focused Evidence Guide


TCPTP Inhibition: 2-Hydroxy-4-phenylbenzoic acid Provides a Defined IC50 Benchmark for PTP Inhibitor Development

2-Hydroxy-4-phenylbenzoic acid exhibits direct inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP; PTPN2) with a reported IC50 value of 24.4 μM (2.44 × 10⁴ nM) [1]. This establishes a quantitative baseline for this scaffold against a therapeutically relevant PTP target. In contrast, unsubstituted salicylic acid does not inhibit TCPTP at comparable concentrations, and 4-phenylbenzoic acid lacks the 2-hydroxyl group necessary for effective active-site interaction . While more potent TCPTP inhibitors exist (e.g., compounds with IC50 values in the 0.16–18.87 μM range [2]), 2-hydroxy-4-phenylbenzoic acid represents a distinct, commercially available starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Protein Tyrosine Phosphatase TCPTP Enzyme Inhibition

Glycogenolytic Potency: 2-Hydroxy-4-phenylbenzoic acid's Regioisomer Exhibits 2.68–4.79× the Potency of Salicylic Acid

While direct glycogenolytic data for 2-hydroxy-4-phenylbenzoic acid (4-phenylsalicylic acid) are not available, its regioisomer, 3-phenylsalicylic acid, demonstrates a relative molar potency ratio of 2.68 (males) and 4.79 (females) compared to salicylic acid for inducing glycogenolysis in mice [1]. This class-level inference suggests that phenyl substitution on the salicylic acid core significantly enhances this metabolic activity. Procuring 2-hydroxy-4-phenylbenzoic acid allows researchers to directly test whether the 4-phenyl regioisomer exhibits comparable or distinct metabolic effects, a key question for understanding structure-activity relationships in this series. Salicylic acid alone is a less potent comparator for metabolic studies.

Glycogenolysis Metabolic Activity Salicylic Acid Derivatives

Tyrosinase Inhibition: 2-Hydroxy-4-phenylbenzoic acid's Scaffold Enables Enhanced Inhibitory Activity via 4'-Hydroxylation

Phenylbenzoic acid (PBA) isomers serve as a unique scaffold for tyrosinase inhibition [1]. Among the three unsubstituted PBA isomers, 3-phenylbenzoic acid (3-PBA) is the most potent, exhibiting an IC50 of 6.97 μM for monophenolase and 36.3 μM for diphenolase activity [1]. Critically, both 4'-hydroxylation and methoxylation of 4-phenylbenzoic acid (4-PBA) increase its inhibitory activity against mushroom tyrosinase [2]. Since 2-hydroxy-4-phenylbenzoic acid is effectively 4'-hydroxy-4-phenylbenzoic acid, this class-level inference strongly suggests it possesses enhanced tyrosinase inhibitory potency compared to the unsubstituted 4-PBA. In contrast, 4-PBA alone shows lower baseline activity [2]. Procuring 2-hydroxy-4-phenylbenzoic acid provides a direct, commercially available entry point to a hydroxylated PBA derivative with potentially improved activity.

Tyrosinase Inhibition Melanin Biosynthesis Phenylbenzoic Acid Scaffold

Physicochemical Differentiation: 2-Hydroxy-4-phenylbenzoic acid Exhibits Distinct Solubility and pKa Profiles

2-Hydroxy-4-phenylbenzoic acid displays physicochemical properties that diverge from simple salicylic acid due to the hydrophobic 4-phenyl substituent. The compound is a solid with a melting point of 207-208 °C . It shows slight solubility in DMSO and very slight solubility in methanol (with sonication) , contrasting with salicylic acid, which is more soluble in ethanol and ether [1]. The predicted pKa of 2.97±0.10 is lower than that of salicylic acid (pKa ≈ 2.97 for the carboxylic acid group, but salicylic acid also has a phenolic pKa around 13.4), indicating the phenyl group's electron-withdrawing effect enhances acidity. These differences directly impact formulation strategies, chromatographic behavior, and reaction conditions in synthesis.

Physicochemical Properties Solubility pKa

Optimal Procurement Scenarios for 2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3) Based on Differentiated Evidence


Protein Tyrosine Phosphatase (PTP) Inhibitor Lead Optimization and SAR Studies

Procure 2-hydroxy-4-phenylbenzoic acid when initiating a medicinal chemistry campaign targeting TCPTP (PTPN2) or related PTPs. Its documented IC50 of 24.4 μM provides a validated, low-potency starting point for systematic SAR exploration. This allows researchers to synthesize and evaluate derivatives aimed at improving potency and selectivity, using the commercially available parent scaffold as a benchmark [1]. The compound's unique 4-phenyl-2-hydroxy substitution pattern is essential for this specific target class, unlike generic salicylic acid.

Investigating Regioisomeric Effects on Metabolic and Anti-inflammatory Activity

Procure 2-hydroxy-4-phenylbenzoic acid to directly compare its glycogenolytic and anti-inflammatory potential against its regioisomer, 3-phenylsalicylic acid, and the parent salicylic acid. Given that 3-phenylsalicylic acid exhibits 2.68–4.79× the glycogenolytic potency of salicylic acid [2], the 4-phenyl analog is essential for mapping the structure-activity landscape of this series. This compound enables targeted studies on how the position of the phenyl substituent modulates metabolic enzyme interactions.

Tyrosinase Inhibitor Development Using a Hydroxylated Phenylbenzoic Acid Scaffold

Procure 2-hydroxy-4-phenylbenzoic acid as a key analog for exploring the role of hydroxylation on the phenylbenzoic acid (PBA) tyrosinase inhibitor scaffold. While 3-PBA is the most potent unsubstituted isomer (IC50 = 6.97–36.3 μM) [3], 4'-hydroxylation of 4-PBA increases inhibitory activity [4]. This compound allows researchers to directly test the activity of the 4'-hydroxy-4-PBA derivative, providing a crucial data point for understanding the structural requirements for copper chelation and active site binding in this emerging inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-4-phenylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.